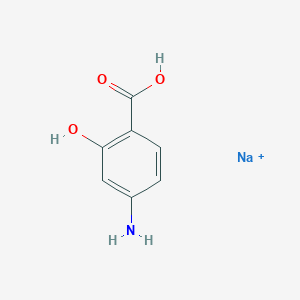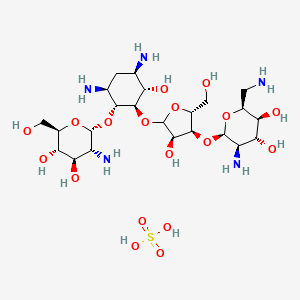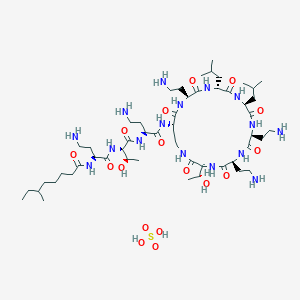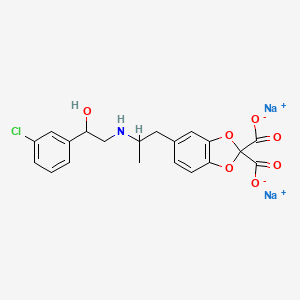
Rapastinel
Overview
Description
Rapastinel, also known as GLYX-13, is a novel antidepressant that was under development by Allergan . It is a centrally active, intravenously administered amidated tetrapeptide . The drug is a rapid-acting and long-lasting antidepressant as well as a robust cognitive enhancer . It enhances NMDA receptor-mediated signal transduction and synaptic plasticity .
Synthesis Analysis
Rapastinel was originally invented by Joseph Moskal, the co-founder of Naurex, via structural modification of B6B21, a monoclonal antibody that similarly binds to and modulates the NMDA receptor .
Molecular Structure Analysis
Rapastinel is an amidated tetrapeptide, (threonine-proline-proline-threonine-amide) derived from cloning and sequencing the hypervariable regions of the heavy and light chains of a monoclonal antibody, B6B21 . Based on NMR analysis, it appears that rapastinel exists as a rigid β-1 type structure that also has a triple ring structure held by hydrogen bonds .
Chemical Reactions Analysis
Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .
Physical And Chemical Properties Analysis
Rapastinel has a molecular formula of C18H31N5O6 and a molar mass of 413.475 g·mol −1 . It has a density of 1.4±0.1 g/cm^3, a boiling point of 844.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Depression Treatment
Rapastinel has shown promise as an adjunctive therapy in the prevention of relapse in participants with Major Depressive Disorder (MDD). It has been evaluated for its efficacy, safety, and tolerability when administered intravenously alongside ongoing antidepressant therapy . Additionally, it has been reported to produce marked antidepressant properties that last for at least one week following a single dose, highlighting its potential as a robust cognitive enhancer .
Schizophrenia Management
Studies suggest that Rapastinel may have neuroprotective actions against neurotoxicity elicited by NMDA receptor (NMDAR) blockade in the early postnatal brain, which is a developmental model of protracted schizophrenia-like abnormalities manifest in adulthood . This indicates its potential application in alleviating schizophrenia symptoms or preventing their development.
Neurological Disorders
Rapastinel acts as an NMDAR agonist and triggers antidepressant- and antipsychotic-like effects in animal models. Its ability to modulate synaptic connections and plasticity may offer innovative therapies for a wide range of neurological diseases and disorders .
Mechanism of Action
Target of Action
Rapastinel, also known as GLYX-13, is a novel antidepressant that primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, which is a key process in learning and memory .
Mode of Action
Rapastinel acts as a selective modulator of the NMDAR . It enhances NMDAR activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without affecting glutamate efflux .
Biochemical Pathways
Rapastinel’s mode of action involves the enhancement of NMDAR-mediated signal transduction and synaptic plasticity . This enhancement is thought to be responsible for its rapid-acting and long-lasting antidepressant effects . There is also some evidence suggesting that the antidepressant action of rapastinel may be mediated by activation of the mTOR pathway .
Pharmacokinetics
It is known that rapastinel is administered intravenously . The brain concentrations of rapastinel associated with its antidepressant-like efficacy range from 30 to 100 nM .
Result of Action
Rapastinel’s interaction with NMDARs leads to a range of molecular and cellular effects. It enhances NMDAR activity, leading to increased excitatory postsynaptic currents and enhanced long-term potentiation in the mPFC . This enhancement of synaptic plasticity is thought to underlie its antidepressant effects .
Action Environment
The action of rapastinel, like many other drugs, can be influenced by various environmental factors. It’s important to note that the effectiveness of any drug can be influenced by a variety of factors including the individual’s overall health, presence of other medications, and even diet and lifestyle .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-BSOLPCOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030481 | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rapastinel | |
CAS RN |
117928-94-6 | |
| Record name | Rapastinel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapastinel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAPASTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)


![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)



![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)


